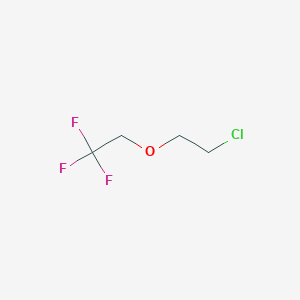

2-(2-Chloroethoxy)-1,1,1-trifluoroethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chloroethoxy)-1,1,1-trifluoroethane is a useful research compound. Its molecular formula is C4H6ClF3O and its molecular weight is 162.54 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(2-Chloroethoxy)-1,1,1-trifluoroethane, also known as FC-133a, is a halogenated hydrocarbon primarily used in refrigeration and fire extinguishing systems. Understanding its biological activity is crucial due to its potential health impacts and environmental implications. This article reviews the biological activity of this compound, focusing on its metabolism, toxicological effects, and potential applications.

- Molecular Formula : C4H5ClF3

- Molecular Weight : 153.54 g/mol

- Boiling Point : Approximately 6.9°C

- Physical State : Colorless liquid at room temperature

Metabolism and Biotransformation

Research indicates that this compound undergoes significant biotransformation in biological systems. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, leading to the formation of trifluoroacetic acid (TFA), a metabolite known for its toxic effects at elevated concentrations .

Summary of Metabolic Pathways:

| Metabolite | Formation Pathway | Biological Significance |

|---|---|---|

| Trifluoroacetic acid (TFA) | Oxidation via cytochrome P450 | Toxic effects at high concentrations |

| Trifluoroacetaldehyde hydrate | Dechlorination | Intermediate metabolite with potential toxicity |

Toxicological Effects

The toxicity of this compound has been evaluated in various studies:

- Irritation : The compound can cause skin and eye irritation upon contact .

- Inhalation Studies : In animal studies, exposure has led to nasal and lung damage as well as atrophy of the thymus and reproductive organs .

- Carcinogenicity : Limited studies suggest a potential link to carcinogenic effects. In rats, oral administration resulted in increased incidences of uterine carcinomas and benign testicular tumors . However, no definitive human epidemiological data have been reported.

Summary of Toxicological Findings:

| Effect | Observation | Study Reference |

|---|---|---|

| Skin/Eye Irritation | Yes | |

| Respiratory Damage | Yes | |

| Carcinogenic Potential | Increased uterine tumors in rats | |

| Mutagenicity | No mutations in Salmonella |

Environmental Impact

The atmospheric lifetime of this compound is estimated to be approximately 1.4 years, indicating its persistence in the environment. Its low global warming potential (GWP) makes it a candidate for use as a refrigerant compared to traditional chlorofluorocarbons (CFCs) .

Case Studies

Several case studies have highlighted the compound's application in industrial settings and its associated health risks:

- Study on Refrigerant Use : A study assessed the effectiveness of this compound as a refrigerant alternative. It demonstrated lower GWP while raising concerns about potential health risks during prolonged exposure .

- Health Hazard Assessments : Evaluations by organizations such as WHO have classified the compound based on its toxicological profile, emphasizing the need for caution in occupational settings where exposure may occur .

Propiedades

IUPAC Name |

2-(2-chloroethoxy)-1,1,1-trifluoroethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O/c5-1-2-9-3-4(6,7)8/h1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPSSKGNQJKXHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594105 |

Source

|

| Record name | 2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537-70-8 |

Source

|

| Record name | 2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethyl 2,2,2-trifluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.